1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom, a methoxymethoxy group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene typically involves the following steps:
Methoxymethoxylation: The addition of a methoxymethoxy group.
Trifluoromethoxylation: The incorporation of a trifluoromethoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The methoxymethoxy and trifluoromethoxy groups can participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group, in particular, can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the methoxymethoxy group.
4-Bromoanisole (1-Bromo-4-methoxybenzene): Contains a methoxy group instead of a trifluoromethoxy group.
Properties
IUPAC Name |
1-bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O3/c1-14-5-15-6-2-3-7(10)8(4-6)16-9(11,12)13/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMVNGNAFLOEDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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